(2Z)-2-(3,4-dihydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
2-[(Z)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole and benzimidazole fused ring system, which is further functionalized with a dihydroxyphenyl group. The presence of multiple functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves the condensation of 3,4-dihydroxybenzaldehyde with a thiazole derivative under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE undergoes various types of chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-[(Z)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(Z)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes, altering their activity and thereby affecting cellular processes. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
- Methanone, (2,4-dihydroxyphenyl)phenyl-
Uniqueness
What sets 2-[(Z)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE apart is its unique fused ring system, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Properties
Molecular Formula |
C16H10N2O3S |
---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C16H10N2O3S/c19-12-6-5-9(7-13(12)20)8-14-15(21)18-11-4-2-1-3-10(11)17-16(18)22-14/h1-8,19-20H/b14-8- |
InChI Key |
PZIZLKJGPGUSCJ-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC(=C(C=C4)O)O)/S3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC(=C(C=C4)O)O)S3 |
Origin of Product |
United States |
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